molecular formula C13H22N2O2 B1459327 Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate CAS No. 1232152-74-7

Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate

Cat. No. B1459327
CAS RN: 1232152-74-7
M. Wt: 238.33 g/mol
InChI Key: NDBBLLCYPXUQNU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1232152-74-7 . It has a molecular weight of 238.33 . The IUPAC name for this compound is tert-butyl 4-(3-butynyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O2/c1-5-6-7-14-8-10-15(11-9-14)12(16)17-13(2,3)4/h1H,6-11H2,2-4H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.33 . The compound is in liquid form . The storage temperature is room temperature .

Scientific Research Applications

Crystal Structure and Synthesis

Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate and its derivatives have been synthesized and characterized, revealing their potential in pharmacological and chemical research. The sterically congested piperazine derivative demonstrates novel chemistry with a synthetically useful nitrogen atom, offering a pharmacologically relevant core (Gumireddy et al., 2021). Another derivative was synthesized through a condensation reaction, characterized by various spectroscopic methods, and confirmed by single-crystal XRD data. This compound showed moderate antibacterial and anthelmintic activity, hinting at its potential in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).

Molecular Structure

The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing insights into the bond lengths and angles typical for this class of compounds, which could be crucial for designing molecules with desired biological activities (Mamat et al., 2012).

Biological Evaluation

Two derivatives, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized, characterized, and their crystal structures provided. They were screened for antibacterial and antifungal activities, showing moderate activity. This suggests their potential use in developing new antimicrobial agents (Kulkarni et al., 2016).

Anticorrosive Behaviour

A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrated significant anticorrosive properties on carbon steel in corrosive media, offering insights into the development of new corrosion inhibitors (Praveen et al., 2021).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 4-but-3-ynylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-5-6-7-14-8-10-15(11-9-14)12(16)17-13(2,3)4/h1H,6-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBBLLCYPXUQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate

CAS RN

1232152-74-7
Record name tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-Boc-piperazine (0.5 g, 2.68 mmol) in acetonitrile (2.5 mL) was added K2CO3 (0.55 g, 4.02 mmol) followed by 4-bromo-1-butyne (0.39 g, 2.95 mmol). The mixture was heated at 60° C. for 6 h, allowed to come to room temperature, diluted with water and extracted with EtOAc (2×15 mL). The combined organic layers washed with water, brine, dried over Na2SO4 and concentrated under vacuo to afford the title compound (0.55 g, 86%); LCMS: m/z=239.10 (M+1). Method 2minLowp.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-1-butyne (0.500 g, 3.76 mmol) in acetonitrile (20 mL) was added with 1-tert-butoxycarbonylpiperazine (0.700 g, 3.76 mmol) and potassium carbonate (0.779 g, 5.64 mmol), and the mixture was stirred at 60° C. for 6 hours. The reaction mixture was added with water, and the mixture was extracted with methylene chloride. The organic layer was washed with saturated brine, then dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain tert-butyl 4-(but-3-ynyl)piperazine-1-carboxylate (0.621 g, 69%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.779 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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